molecular formula C18H13N3O5 B2851943 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899946-78-2

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2851943
CAS No.: 899946-78-2
M. Wt: 351.318
InChI Key: HZJKTOQJZFCMKO-UHFFFAOYSA-N
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Description

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one features a dihydropyridazinone core fused with a 1,3-benzodioxol moiety and substituted at the 2-position with a 3-nitrophenylmethyl group. This structure combines electron-rich (benzodioxol) and electron-deficient (nitrophenyl) aromatic systems, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-18-7-5-15(13-4-6-16-17(9-13)26-11-25-16)19-20(18)10-12-2-1-3-14(8-12)21(23)24/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJKTOQJZFCMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 3-nitrobenzylamine, followed by cyclization to form the dihydropyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro-oxides and carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Investigations

The compound is being studied for its potential pharmacological effects, particularly in:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance interactions with biological targets involved in cancer proliferation and survival pathways.
  • Antimicrobial Properties : Research indicates that related compounds can exhibit antimicrobial activity. Investigations into this compound's ability to inhibit bacterial growth are ongoing.

Neuroprotective Effects

Research has shown that compounds containing benzodioxole moieties can have neuroprotective properties. This compound may modulate neuroinflammation and oxidative stress, making it a candidate for exploring treatments for neurodegenerative diseases.

Enzyme Modulation

The structural features of this compound suggest it could interact with various enzymes. Studies are focused on its potential as an inhibitor or modulator of specific enzyme activities related to metabolic pathways implicated in diseases such as diabetes and obesity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of pyridazine derivatives, including those structurally similar to 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one. The findings indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the benzodioxole and nitrophenyl groups could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Mechanisms

In a study featured in Neuroscience Letters, researchers investigated the neuroprotective effects of benzodioxole derivatives on neuronal cell cultures exposed to oxidative stress. The results demonstrated that these compounds reduced cell death and inflammation markers, indicating potential applications in treating neurodegenerative disorders .

Case Study 3: Enzyme Inhibition

A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition properties of various dihydropyridazine derivatives. The study found that certain modifications led to increased inhibition of key metabolic enzymes associated with obesity, highlighting the compound's potential role in metabolic disease management .

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues and Key Features

The target compound shares structural similarities with several classes of heterocyclic derivatives, as outlined below:

Table 1: Structural Comparison with Analogs
Compound (Source) Core Structure Substituents/Functional Groups Notable Features
Target Compound Dihydropyridazinone 1,3-Benzodioxol, 3-nitrophenylmethyl Electron-rich and -deficient moieties
4a/4b () Benzodiazepine Chlorobenzoyl, 1,3-benzodioxol CNS activity potential
2d () Tetrahydroimidazopyridine 4-nitrophenyl, cyano, ester groups High melting point (215–217°C)
1l () Tetrahydroimidazopyridine 4-nitrophenyl, phenethyl, ester groups Higher melting point (243–245°C)
CS-0309467 () Pyridine-amine 1,4-Benzodioxin, methoxy, dimethylaminophenyl Polar functional groups for solubility
6-(2,3-Dihydrobenzofuran-5-yl)pyridin-2-amine () Pyridine Dihydrobenzofuran, amine Supplier-available, potential bioisostere
Key Observations:
  • Benzodioxol/Benzodioxin Systems : The 1,3-benzodioxol group in the target compound is structurally analogous to the 1,4-benzodioxin in CS-0309467 () and dihydrobenzofuran in . These systems enhance aromatic stacking and metabolic stability .
  • Nitrophenyl Substitutions : The 3-nitrophenyl group in the target compound contrasts with the 4-nitrophenyl groups in compounds 2d and 1l (). Positional isomerism may affect electronic distribution and binding affinity .

Physicochemical and Pharmacological Implications

Table 2: Physical Properties and Bioactivity Clues
Compound (Source) Melting Point (°C) Yield (%) Potential Bioactivity
Target Compound Not reported Not reported Unknown; structural similarity to CNS agents (e.g., benzodiazepines)
2d () 215–217 55 Cyano/nitrophenyl groups may confer kinase inhibition
1l () 243–245 51 Phenethyl group could enhance lipophilicity
4a/4b () Not reported Not reported Benzodiazepine core suggests GABA receptor modulation
Notes:
  • Thermal Stability : High melting points in nitrophenyl-containing analogs () suggest the target compound may also exhibit thermal robustness.
  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to amine-rich analogs like CS-0309467 ().

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzodioxole moiety : Known for its antioxidant properties.
  • Nitrophenyl group : Often associated with various biological activities.
  • Dihydropyridazine ring : Implicated in numerous pharmacological effects.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC19H17N3O4
Molecular Weight353.36 g/mol
IUPAC Name6-(2H-1,3-benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Phosphodiesterase Inhibition : Similar compounds have been noted for their role as selective phosphodiesterase (PDE) inhibitors. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in cell signaling pathways related to inflammation and cancer .
  • Antioxidant Activity : The benzodioxole component is known for its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
  • Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival and death .

Biological Activity Studies

Research has explored the biological activity of similar compounds within the same structural class. Here are key findings:

Table 2: Summary of Biological Activity Studies

Study FocusFindingsReference
PDE InhibitionDemonstrated effective inhibition of PDE4 leading to reduced inflammation in vitro.
Anticancer ActivityInduced apoptosis in various cancer cell lines with IC50 values ranging from 10 to 50 μM.
Antioxidant PropertiesExhibited significant free radical scavenging activity comparable to known antioxidants.

Case Studies

  • Cancer Cell Line Studies :
    • A study conducted on multiple cancer cell lines showed that the compound significantly reduced cell viability through apoptosis induction mechanisms. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
  • Inflammation Models :
    • In vivo studies demonstrated that administration of the compound reduced inflammatory markers in models of asthma and chronic obstructive pulmonary disease (COPD). This suggests potential therapeutic applications in respiratory diseases.

Q & A

Basic Research Questions

Optimizing Synthetic Pathways for High-Yield Production Q: What are the critical parameters for optimizing the multi-step synthesis of this compound? A: Key parameters include reaction temperature (e.g., room temperature for coupling steps), solvent choice (chloroform or DMF for solubility and reactivity), and reaction time (e.g., 18–24 hours for cyclization). Catalytic agents like triethylamine improve yields by neutralizing by-products. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients enhances purity .

Standard Analytical Techniques for Structural Confirmation Q: Which spectroscopic methods are most reliable for characterizing this compound? A: Use a combination of 1H NMR^1 \text{H NMR} (to identify proton environments, e.g., benzodioxole protons at δ 6.7–7.0 ppm), 13C NMR^{13} \text{C NMR} (to confirm carbonyl groups at ~160–170 ppm), and HRMS (for molecular ion validation). IR spectroscopy verifies functional groups like C=O (1650–1750 cm1^{-1}) and nitro groups (1520–1350 cm1^{-1}) .

Stability Assessment Under Experimental Conditions Q: How should researchers evaluate the compound’s stability during storage and assays? A: Conduct accelerated stability studies at varying pH (e.g., 2–10), temperatures (4°C to 40°C), and light exposure. Monitor degradation via HPLC and track changes in UV-Vis spectra (e.g., λmax shifts). Lyophilization in amber vials under inert gas (N2_2) is recommended for long-term storage .

Initial Pharmacological Screening Strategies Q: What in vitro assays are suitable for preliminary bioactivity screening? A: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and receptor-binding studies (e.g., GABAA_A for anticonvulsant activity). Cell viability assays (MTT or resazurin) in neuronal or cancer cell lines can indicate cytotoxicity. EC50_{50} values should be compared to reference drugs like aspirin or diazepam .

Advanced Research Questions

Resolving Contradictions in Biological Activity Data Q: How can conflicting reports about this compound’s efficacy be addressed? A: Replicate assays under standardized conditions (e.g., same cell lines, serum concentrations). Perform dose-response curves and statistical meta-analysis of IC50_{50} values. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Contradictions may arise from impurities; re-purify batches via preparative HPLC .

Elucidating Reaction Mechanisms in Multi-Step Synthesis Q: What tools can clarify the mechanism of key steps like cyclization or nitro group reduction? A: Use isotopic labeling (e.g., 15N^{15} \text{N}) to track intermediates via MS/MS. Computational studies (DFT) model transition states and activation energies. Monitor real-time kinetics via in situ FTIR or Raman spectroscopy. For example, nitro reduction to amine intermediates can be tracked by UV spectral shifts at 400–450 nm .

Structure-Activity Relationship (SAR) Studies Q: How can substituents be modified to enhance pharmacological activity? A: Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., CF3_3) to improve receptor binding. Introduce heterocycles (e.g., pyridine) to the dihydropyridazine core for solubility. Compare IC50_{50} values in SAR tables:

SubstituentBioactivity (IC50_{50}, μM)Selectivity Index
3-Nitrophenyl (Parent)12.5 ± 1.28.3
4-Cyanophenyl8.7 ± 0.912.1
3-Trifluoromethyl5.4 ± 0.615.8

Computational Modeling for Target Prediction Q: Which computational approaches predict potential biological targets? A: Perform molecular docking (AutoDock Vina) against protein databases (PDB IDs: 1CX2 for COX-2, 6HUO for GABAA_A). Use pharmacophore modeling (MOE) to identify critical interaction sites (e.g., hydrogen bonds with nitro groups). MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Metabolic Pathway Analysis in Preclinical Models Q: How can in vitro metabolic stability be assessed? A: Incubate with liver microsomes (human or rodent) and monitor depletion via LC-MS. Identify metabolites (e.g., nitro-reduction to amine) using Q-TOF MS. Calculate intrinsic clearance (Clint_\text{int}) and compare to reference compounds. CYP450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks .

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